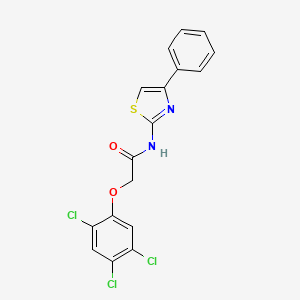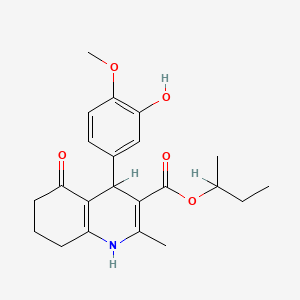![molecular formula C16H13NO B5138029 spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
spiro[cyclopropane-1,9'-fluorene]-2-carboxamide
Descripción general
Descripción
Spiro[cyclopropane-1,9'-fluorene]-2-carboxamide, also known as Spiro-OMeTAD, is an organic compound that has gained significant attention in recent years due to its potential applications in the field of solar energy conversion. It is a hole-transporting material (HTM) that is commonly used in perovskite solar cells (PSCs) to facilitate the movement of positive charges from the light-absorbing layer to the electrode. The unique molecular structure of Spiro-OMeTAD allows it to exhibit excellent charge-transport properties, making it an ideal candidate for use in PSCs.
Mecanismo De Acción
The mechanism of action of spiro[cyclopropane-1,9'-fluorene]-2-carboxamide involves the movement of positive charges from the perovskite layer to the electrode. This process is facilitated by the unique molecular structure of spiro[cyclopropane-1,9'-fluorene]-2-carboxamide, which allows it to effectively transport positive charges. The efficiency of this process is dependent on a number of factors, such as the purity of the spiro[cyclopropane-1,9'-fluorene]-2-carboxamide and the thickness of the layer.
Biochemical and physiological effects:
While spiro[cyclopropane-1,9'-fluorene]-2-carboxamide has been extensively studied for its use in PSCs, there is limited research on its biochemical and physiological effects. However, studies have shown that spiro[cyclopropane-1,9'-fluorene]-2-carboxamide is non-toxic and does not exhibit any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiro[cyclopropane-1,9'-fluorene]-2-carboxamide offers several advantages for use in lab experiments. It is a highly efficient HTM that can significantly improve the efficiency of PSCs. Additionally, spiro[cyclopropane-1,9'-fluorene]-2-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, there are also limitations to the use of spiro[cyclopropane-1,9'-fluorene]-2-carboxamide. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, spiro[cyclopropane-1,9'-fluorene]-2-carboxamide can be sensitive to moisture and other environmental factors, which can impact its performance.
Direcciones Futuras
There are several future directions for research on spiro[cyclopropane-1,9'-fluorene]-2-carboxamide. One area of focus is the development of new synthesis methods that can improve the efficiency and cost-effectiveness of spiro[cyclopropane-1,9'-fluorene]-2-carboxamide production. Additionally, research is ongoing to explore the potential applications of spiro[cyclopropane-1,9'-fluorene]-2-carboxamide in other areas, such as OLEDs and FETs. Another area of focus is the development of new HTMs that can further improve the efficiency of PSCs. Overall, the potential applications of spiro[cyclopropane-1,9'-fluorene]-2-carboxamide are vast, and further research is needed to fully understand its capabilities and limitations.
Aplicaciones Científicas De Investigación
Spiro[cyclopropane-1,9'-fluorene]-2-carboxamide has been extensively studied for its potential applications in PSCs. It has been shown to significantly improve the efficiency of PSCs, making them more viable as an alternative to traditional silicon-based solar cells. In addition to its use in PSCs, spiro[cyclopropane-1,9'-fluorene]-2-carboxamide has also been studied for its potential applications in other areas, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Propiedades
IUPAC Name |
spiro[cyclopropane-2,9'-fluorene]-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14H,9H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDIZDEKJRYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)

![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)